
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl moiety, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.
Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophen-2-ylsulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the piperidine ring through a suitable linker.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H20ClN3O2S
- Molecular Weight : 425.9 g/mol
- CAS Number : 898424-35-6
The compound features a chlorophenyl moiety, a piperidine ring, and an oxalamide linkage, contributing to its unique biological properties. The presence of a thiophene group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide may inhibit tumor growth by inducing apoptosis in cancer cells.
Study | Cell Line | Effect |
---|---|---|
Study 1 | MCF-7 (breast cancer) | Significant reduction in cell viability |
Study 2 | A549 (lung cancer) | Induction of apoptosis at micromolar concentrations |
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), which is implicated in various metabolic disorders and cancers.
Enzyme | Inhibition Type | Concentration |
---|---|---|
NNMT | Competitive | Micromolar range |
The inhibition of NNMT can lead to altered metabolic processes, suggesting potential applications in metabolic disease management.
Neuropharmacological Effects
Given its structural components, this compound may interact with neurotransmitter receptors, influencing neurological pathways. Preliminary studies suggest that it could modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Receptor Type | Potential Activity |
---|---|
Serotonin | Modulation |
Dopamine | Receptor interaction |
These interactions could pave the way for applications in treating psychiatric disorders or neurodegenerative diseases.
Case Study 1: Cytotoxicity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Case Study 2: Enzyme Interaction Analysis
A detailed study focused on the interaction between this compound and NNMT was performed using kinetic assays. The results showed that the compound significantly inhibited NNMT activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acetamide: Similar structure but with an acetamide moiety instead of oxalamide.
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea: Similar structure but with a urea moiety instead of oxalamide.
Uniqueness
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H18ClN3O4S2, and it has a molecular weight of 427.9 g/mol. Its structure includes a piperidine ring, a thiophene sulfonamide moiety, and an oxalamide backbone, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiosemicarbazones, which share the thiophene moiety, have been reported to possess anticancer activity. The introduction of sulfur atoms in these compounds often alters their biological profile favorably .
Anticonvulsant Activity
Compounds related to this compound have shown promise in anticonvulsant activity. For example, a series of imidazole derivatives demonstrated protective effects against maximal electroshock seizures, suggesting that modifications in the piperidine and thiophene structures can enhance anticonvulsant properties .
Structure-Activity Relationship (SAR)
A detailed SAR study is crucial for understanding the biological efficacy of this compound. The presence of the chlorophenyl group at the N1 position and the thiophene sulfonamide at the N2 position are believed to play significant roles in modulating activity against various biological targets. The optimization of these groups could lead to improved potency and selectivity .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's inhibitory effects on various enzymes and receptors. For example, compounds structurally similar to this compound have been tested for their ability to inhibit calcium-induced tritiated inositol phosphate accumulation in CHO cells expressing calcium-sensing receptors (CaSR). The most active derivatives in these studies exhibited IC50 values as low as 0.33 µM, indicating potent biological activity .
Toxicological Profiles
Safety assessments are essential for evaluating the therapeutic potential of new compounds. Preliminary toxicity studies suggest that while some derivatives exhibit promising biological activities, they may also present risks such as skin irritation or eye damage . Understanding these profiles is critical for advancing compounds into clinical trials.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c20-15-7-1-2-8-16(15)22-19(25)18(24)21-11-10-14-6-3-4-12-23(14)29(26,27)17-9-5-13-28-17/h1-2,5,7-9,13-14H,3-4,6,10-12H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFLSGOPRBZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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